molecular formula C8H10ClF2NO B6277127 3-(difluoromethoxy)-N-methylaniline hydrochloride CAS No. 2763776-62-9

3-(difluoromethoxy)-N-methylaniline hydrochloride

Cat. No.: B6277127
CAS No.: 2763776-62-9
M. Wt: 209.6
InChI Key:
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Description

3-(difluoromethoxy)-N-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group attached to an aniline ring, with a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethoxy)-N-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline derivative. One common method is the reaction of 3-hydroxyaniline with difluoromethylating agents under basic conditions to form 3-(difluoromethoxy)aniline. This intermediate is then methylated using methylating agents such as methyl iodide in the presence of a base to yield 3-(difluoromethoxy)-N-methylaniline. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethoxy)-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(difluoromethoxy)-N-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethoxy)-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethoxy)-N-methylaniline hydrochloride
  • 3-(methoxy)-N-methylaniline hydrochloride
  • 3-(difluoromethoxy)-N-ethyl-aniline hydrochloride

Uniqueness

3-(difluoromethoxy)-N-methylaniline hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various applications .

Properties

CAS No.

2763776-62-9

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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